Desalkylquazepam

説明

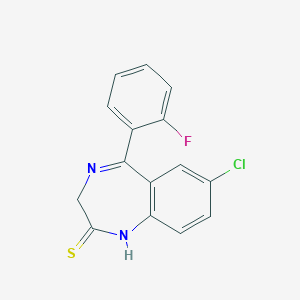

Structure

3D Structure

特性

IUPAC Name |

7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN2S/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFWJQYZZIJGPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=S)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167768 |

Source

|

| Record name | N-Desmethylquazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1645-32-5 |

Source

|

| Record name | N-Desmethylquazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001645325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Desmethylquazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Desalkylquazepam: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of N-Desalkylquazepam, a novel designer benzodiazepine. The information presented herein is intended to support research and development activities.

Chemical Identity and Properties

N-Desalkylquazepam, also known as N-Desmethylquazepam, is chemically identified by the IUPAC name 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-benzo[e][1][2]diazepine-2-thione [1][3][4]. It is classified as a precursor in the synthesis of triazolobenzodiazepines[5][6].

The key chemical and physical properties of N-Desalkylquazepam are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1645-32-5 | [1][2][3][4] |

| Molecular Formula | C₁₅H₁₀ClFN₂S | [1][2][4] |

| Molecular Weight | 304.8 g/mol | [2][4] |

| Exact Mass | 304.0240 u | [1] |

| Appearance | Solid | [1] |

| Purity | ≥98% | [1][3] |

| Synonyms | N-Desmethylquazepam, Desalkylquazepam | [1][2][5] |

Synthesis

N-Desalkylquazepam can be synthesized from its corresponding benzodiazepine-2-one precursor. A general method involves the thionation of 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one using a thionating agent such as phosphorus pentasulfide.

Experimental Protocol: Putative Synthesis of N-Desalkylquazepam

Disclaimer: The following is a putative protocol based on general chemical principles for the synthesis of similar compounds. It should be adapted and optimized under appropriate laboratory conditions.

-

Reaction Setup: In a round-bottom flask, dissolve 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one in a suitable anhydrous solvent (e.g., pyridine or toluene).

-

Thionation: Add phosphorus pentasulfide (P₄S₁₀) to the solution in a stoichiometric amount. The reaction mixture is then heated under reflux. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize any acidic byproducts.

-

Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography to yield N-Desalkylquazepam.

Pharmacology and Mechanism of Action

As of late 2024, there is no specific pharmacological data available for N-Desalkylquazepam.[2][7] However, based on its structural similarity to other benzodiazepines, it is presumed to act as a positive allosteric modulator of the GABA-A (γ-aminobutyric acid type A) receptor.[2][7]

GABA-A Receptor Signaling Pathway

The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions (Cl⁻). This influx leads to hyperpolarization of the neuron, resulting in an inhibitory effect on neurotransmission.

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits. This binding does not directly open the channel but enhances the effect of GABA by increasing the frequency of channel opening. This potentiation of GABAergic inhibition is responsible for the characteristic sedative, anxiolytic, and anticonvulsant effects of this class of drugs.

Metabolism

There are no specific studies on the metabolism of N-Desalkylquazepam. However, the metabolism of its parent compound, quazepam, has been investigated and can serve as a predictive model. The primary metabolic pathways for quazepam involve oxidation, N-dealkylation, and hydroxylation, followed by glucuronide conjugation.

Based on the metabolism of quazepam, a putative metabolic pathway for N-Desalkylquazepam would likely involve:

-

Hydroxylation: Introduction of a hydroxyl group onto the diazepine ring.

-

Glucuronidation: Conjugation of the hydroxylated metabolite with glucuronic acid to form a more water-soluble compound for excretion.

Analytical Methods

The identification and quantification of N-Desalkylquazepam in biological and non-biological matrices are crucial for forensic and research purposes. The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS).[2]

Sample Preparation

-

For GC-MS: An acid/base extraction is typically performed to isolate the compound from the matrix.[2]

-

For LC-QTOF-MS: A simple dilution of the sample in the mobile phase is often sufficient.[2]

Experimental Protocols

The following are generalized protocols for the analysis of benzodiazepines and should be specifically validated for N-Desalkylquazepam.

5.2.1. GC-MS Protocol

-

Extraction: Perform a liquid-liquid or solid-phase extraction on the sample. For an acid/base extraction, the sample is first acidified to extract basic impurities, then made basic to extract the acidic and neutral drug into an organic solvent.

-

Derivatization (Optional but Recommended): To improve the chromatographic properties and thermal stability of the analyte, a derivatization step (e.g., silylation) can be performed.

-

Injection: Inject the prepared sample into the GC-MS system.

-

Chromatography: Use a suitable capillary column (e.g., a non-polar or semi-polar column) with a temperature gradient program to separate the analyte from other components.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

5.2.2. LC-QTOF-MS Protocol

-

Sample Preparation: Dilute the sample in the initial mobile phase (e.g., a mixture of water and acetonitrile with a small amount of formic acid or ammonium formate).

-

Injection: Inject the diluted sample into the LC-MS system.

-

Chromatography: Use a reverse-phase column (e.g., C18) with a gradient elution of an aqueous mobile phase (with an additive like formic acid) and an organic mobile phase (e.g., acetonitrile or methanol).

-

Mass Spectrometry: Operate the mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The QTOF analyzer provides high-resolution mass data, enabling accurate mass measurements for confident identification.

Conclusion

N-Desalkylquazepam is a recently identified designer benzodiazepine with a chemical structure and presumed pharmacological action consistent with other members of its class. While specific experimental data on this compound is currently scarce in publicly available literature, this guide provides a foundational understanding based on its chemical properties and the known characteristics of related benzodiazepines. Further research is necessary to fully elucidate its pharmacological, metabolic, and toxicological profile.

References

- 1. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of Quazepam and its Metabolites in Humans: Identification of Metabolic Enzymes and Evaluation of Drug Interaction In Vitro | Semantic Scholar [semanticscholar.org]

- 3. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Action of Benzodiazepines on GABA Receptors - David Weiss [grantome.com]

- 5. Disposition and metabolic fate of 14C-quazepam in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. pubs.acs.org [pubs.acs.org]

Navigating the Frontier: A Technical Guide to the Pharmacological Profile of Novel Benzodiazepines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of psychoactive substances is in a constant state of flux, with the continuous emergence of novel psychoactive substances (NPS). Among these, novel benzodiazepines (NBZDs) represent a significant and expanding class, posing unique challenges to public health and clinical toxicology.[1][2] These compounds, often synthesized as research chemicals or designer drugs, are structurally related to classical benzodiazepines but have not undergone the rigorous pharmacological and toxicological evaluation of medically approved drugs.[2][3] This technical guide provides an in-depth exploration of the pharmacological profile of NBZDs, offering a consolidated resource for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular and procedural frameworks.

Core Pharmacology: GABA-A Receptor Modulation

The primary mechanism of action for both classical and novel benzodiazepines is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[2][4][5] GABA is the principal inhibitory neurotransmitter in the central nervous system.[5] Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, located at the interface between the α and γ subunits.[6][7] This binding event does not activate the receptor directly but rather enhances the effect of GABA, increasing the frequency of chloride channel opening. The resulting influx of chloride ions leads to hyperpolarization of the neuron, reducing its excitability and producing the characteristic anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant effects associated with this drug class.[3][8]

The diverse pharmacological effects of benzodiazepines are mediated by different GABA-A receptor subtypes, which are characterized by variations in their subunit composition.[6] For instance, the α1 subunit is primarily associated with sedative and amnesic effects, while the α2 and α3 subunits are linked to anxiolytic actions.[6][9] The affinity and efficacy of a particular benzodiazepine for these different subtypes dictates its specific pharmacological profile.[6]

Quantitative Pharmacological Data

The pharmacological activity of novel benzodiazepines is determined by their binding affinity (Ki) for the benzodiazepine site on the GABA-A receptor and their functional efficacy (e.g., EC50, Imax) in modulating GABA-induced currents. This section presents a summary of available quantitative data for a selection of novel benzodiazepines. It is important to note that data for many NBZDs are sparse and may originate from forensic case reports or limited research studies rather than comprehensive clinical trials.[10]

Table 1: GABA-A Receptor Binding Affinities (Ki) of Selected Novel Benzodiazepines

| Compound | GABA-A Receptor Subtype | Ki (nM) | Reference |

| Clonazolam | Not Specified | Potent | [11][12] |

| Diclazepam | Not Specified | Data Lacking | [1] |

| Etizolam | Not Specified | 6-10x more potent than Diazepam | [2] |

| Flualprazolam | Not Specified | High Affinity | [13] |

| Flubromazolam | Not Specified | High Potency | [2][12] |

| Phenazepam | Not Specified | Data Lacking | [1] |

| Pyrazolam | Not Specified | Data Lacking | [13] |

Note: Comprehensive Ki values across all major GABA-A receptor subtypes for most novel benzodiazepines are not widely published in the scientific literature. Potency is often described qualitatively or in comparison to classical benzodiazepines like diazepam.[2] A quantitative structure-activity relationship (QSAR) model has been used to predict the binding affinity of some emerging benzodiazepines.[13][14]

Table 2: Pharmacokinetic Parameters of Selected Novel Benzodiazepines

| Compound | Onset of Action | Duration of Action | Half-life (t1/2) | Reference |

| Clonazolam | 20-60 min | 6-14 hours | Not specified | [11][12] |

| Etizolam | 10-30 min | 6-14 hours | Not specified | [11] |

| Flualprazolam | 10-30 min | 6-14 hours | 9.5-12 hours (similar to alprazolam) | [4] |

| Flubromazolam | 20-45 min | 3-6 hours (after-effects up to 14h) | Prolonged (suggested) | [12] |

Note: Pharmacokinetic data for novel benzodiazepines are limited and often derived from self-reports on online forums and case studies, which may lack scientific rigor.[12]

Experimental Protocols

The characterization of novel benzodiazepines requires a suite of analytical and pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for GABA-A Receptor Affinity

This assay determines the binding affinity (Ki) of a novel benzodiazepine for the benzodiazepine binding site on the GABA-A receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize rat or mouse whole brain (excluding cerebellum) or specific brain regions (e.g., hippocampus, cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer to a protein concentration of 0.1-0.2 mg/mL, determined by a standard protein assay (e.g., Bradford).

-

-

Binding Assay:

-

In a 96-well plate, add membrane preparation, a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam or [³H]Ro 15-1788) at a concentration near its Kd, and varying concentrations of the novel benzodiazepine test compound.

-

For non-specific binding determination, a parallel set of wells should contain a high concentration of an unlabeled benzodiazepine (e.g., 10 µM diazepam).

-

Incubate the plate at a specific temperature (e.g., 0-4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Detection:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

-

Analytical Detection and Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a reference method for the sensitive and specific detection and quantification of novel benzodiazepines in biological matrices.[16][17][18]

Methodology:

-

Sample Preparation (e.g., Whole Blood):

-

To a 1 mL whole blood sample, add an internal standard (a deuterated analog of the analyte).

-

Add buffer (e.g., phosphate buffer, pH 6) to adjust the pH.

-

Perform liquid-liquid extraction (LLE) by adding an organic solvent (e.g., ethyl acetate/hexane mixture), vortexing, and centrifuging to separate the layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

-

Chromatographic Separation (LC):

-

Use a reverse-phase C18 column.

-

Employ a gradient elution with a mobile phase consisting of two solvents, for example, (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

The gradient program is optimized to achieve separation of the target analytes from matrix components.

-

-

Mass Spectrometric Detection (MS/MS):

-

Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

For each analyte, select a precursor ion (typically the protonated molecule [M+H]⁺) and at least two product ions for quantification and qualification, respectively. The transition from precursor to product ions is specific for each compound.

-

-

Data Analysis:

Conclusion

The emergence of novel benzodiazepines presents a significant challenge due to the limited understanding of their pharmacology and toxicology.[3] This guide provides a foundational overview of their mechanism of action, summarizes available quantitative data, and details key experimental protocols for their characterization. The provided tables and diagrams serve as a quick reference for researchers in this evolving field. As new NBZDs continue to appear on the illicit market, the application of robust analytical and pharmacological screening methods is crucial for identifying these compounds, understanding their potential for harm, and informing public health responses.[17] Further research is imperative to fully elucidate the binding affinities, functional efficacies, and pharmacokinetic profiles of this diverse and growing class of substances.

References

- 1. researchgate.net [researchgate.net]

- 2. New Benzodiazepine Novel Psychoactive Substances (Chapter 4) - Textbook of Clinical Management of Club Drugs and Novel Psychoactive Substances [cambridge.org]

- 3. mdpi.com [mdpi.com]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beyond classical benzodiazepines: Novel therapeutic potential of GABAA receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABAA receptors: structure and function in the basal ganglia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A new benzodiazepine pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Novel Designer Benzodiazepines: Comprehensive Review of Evolving Clinical and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The blood-to-plasma ratio and predicted GABAA-binding affinity of designer benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Designer benzodiazepines’ pharmacological effects and potencies: How to find the information | Semantic Scholar [semanticscholar.org]

- 15. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Development and Validation of a Novel Designer Benzodiazepines Panel by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Metabolic Stability of Desalkylquazepam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desalkylquazepam, also known as N-desalkyl-2-oxoquazepam, is a benzodiazepine derivative and a significant metabolite of the hypnotic drug quazepam.[1][2] As a novel psychoactive substance (NPS), a thorough understanding of its metabolic fate is crucial for predicting its pharmacokinetic profile, potential for drug-drug interactions, and overall safety.[3][4] This technical guide provides a comprehensive overview of the methodologies used to assess the in vitro metabolic stability of this compound, drawing upon established protocols for related benzodiazepines and general drug metabolism studies.

The primary objectives of in vitro metabolic stability assays are to determine the rate at which a compound is metabolized by liver enzymes, typically cytochrome P450s (CYPs), and to identify the major metabolites formed.[5][6][7] This information is instrumental in early-stage drug discovery and development for selecting candidates with favorable pharmacokinetic properties.[8][9]

Metabolic Pathways of Quazepam and the Formation of this compound

The metabolism of quazepam is a multi-step process primarily occurring in the liver. Quazepam is first metabolized to 2-oxoquazepam, which is then further biotransformed into two major metabolites: N-desalkyl-2-oxoquazepam (this compound) and 3-hydroxy-2-oxoquazepam. The key cytochrome P450 isoenzyme responsible for these transformations is CYP3A4, with minor contributions from CYP2C9 and CYP2C19.[1]

Below is a diagram illustrating the metabolic pathway from Quazepam to this compound.

Experimental Protocols for In Vitro Metabolic Stability Assessment

The following protocols are adapted from standard industry practices for assessing the metabolic stability of compounds using human liver microsomes (HLM).[5][10][11][12]

Human Liver Microsomal Stability Assay

This assay determines the rate of disappearance of this compound when incubated with human liver microsomes in the presence of a necessary cofactor.

Materials and Reagents:

-

This compound

-

Human Liver Microsomes (pooled from multiple donors)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

0.1 M Phosphate Buffer (pH 7.4)

-

Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)

-

Control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute it in the phosphate buffer to the final desired concentration (typically 1 µM). The final concentration of the organic solvent should be low (e.g., <0.5%) to avoid inhibiting enzymatic activity.

-

In a 96-well plate, add the human liver microsomes to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.

-

Pre-incubate the plate containing the microsomes and the test compound at 37°C for 5-10 minutes.

-

-

Initiation of the Metabolic Reaction:

-

Initiate the reaction by adding the pre-warmed NADPH regenerating system to each well.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point represents 100% of the compound and is quenched immediately after the addition of the NADPH system.

-

-

Sample Processing:

-

Centrifuge the 96-well plate at a high speed (e.g., 3000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

Analytical Method:

-

Analyze the samples using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.

-

Monitor the disappearance of the parent compound (this compound) over time by measuring the peak area ratio of this compound to the internal standard.

-

Data Analysis

The rate of metabolism is determined by plotting the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression of this plot provides the elimination rate constant (k).

From the elimination rate constant, the following parameters are calculated:

-

In Vitro Half-life (t½):

-

t½ = 0.693 / k

-

-

Intrinsic Clearance (CLint):

-

CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)

-

The workflow for a typical microsomal stability assay is depicted below.

Data Presentation

Quantitative data from in vitro metabolic stability studies should be presented in a clear and concise tabular format to allow for easy comparison and interpretation.

Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

| Compound | t½ (min) | CLint (µL/min/mg protein) |

| This compound | Data | Data |

| Verapamil (High Clearance Control) | Data | Data |

| Warfarin (Low Clearance Control) | Data | Data |

Table 2: Percentage of this compound Remaining Over Time

| Time (min) | % Remaining (Mean ± SD) |

| 0 | 100 |

| 5 | Data |

| 15 | Data |

| 30 | Data |

| 45 | Data |

Note: The tables above are templates. "Data" indicates where experimentally determined values would be placed.

Conclusion

The in vitro metabolic stability of this compound is a critical parameter for understanding its potential pharmacokinetic profile and safety. The methodologies outlined in this guide, centered on the use of human liver microsomes, provide a robust framework for researchers to assess its metabolic clearance. Given that this compound is a metabolite of quazepam, it is likely to be a substrate for CYP3A4. Future studies should also aim to identify the specific metabolites of this compound to gain a more complete picture of its biotransformation. This information will be invaluable for regulatory bodies and the scientific community in evaluating the risks associated with this novel psychoactive substance.

References

- 1. In vitro metabolism of quazepam in human liver and intestine and assessment of drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Oxoquazepam - Wikipedia [en.wikipedia.org]

- 3. drugsandalcohol.ie [drugsandalcohol.ie]

- 4. Monographs [cfsre.org]

- 5. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

Desalkylquazepam: A Technical Guide to Solubility in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of desalkylquazepam, an analytical reference standard categorized as a precursor in the synthesis of triazolobenzodiazepines.[1] Understanding the solubility of this compound in common laboratory solvents is critical for a variety of research and forensic applications, including the preparation of stock solutions, analytical method development, and formulation studies.[1]

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents and an aqueous buffer. The following table summarizes the available quantitative data.

| Solvent | Solubility |

| Dimethylformamide (DMF) | 30 mg/mL[1] |

| Dimethyl Sulfoxide (DMSO) | 20 mg/mL[1] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 0.30 mg/mL[1] |

| Ethanol | Slightly soluble[1] |

| Methanol | No specific data available |

| Acetone | No specific data available |

Note on "Slightly Soluble": The term "slightly soluble" for ethanol indicates that the compound does not readily dissolve to a high concentration. For practical purposes, researchers should determine the specific solubility in their experimental conditions if a precise concentration in ethanol is required. While no specific data is available for methanol and acetone, it is common for benzodiazepines to exhibit some degree of solubility in these solvents.[2][3]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound, particularly for those with low solubility.[4] The following protocol outlines the steps for determining the solubility of this compound.

Materials and Equipment:

-

This compound (crystalline solid)

-

Selected solvents (e.g., DMF, DMSO, ethanol, methanol, acetone, water)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator capable of constant agitation

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This may take 24 to 72 hours. The agitation ensures that the solvent is continuously in contact with the solid drug.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Calculate the solubility of this compound in each solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

In-depth Technical Guide: Thermal Stability and Degradation of Desalkylquazepam

Introduction

Desalkylquazepam, with the formal name 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione, is a compound of interest within the benzodiazepine class.[1] As with any pharmaceutical compound or analytical reference standard, understanding its thermal stability is critical for ensuring its quality, safety, and efficacy throughout its lifecycle, from manufacturing and formulation to storage and handling. Thermal degradation can lead to a loss of potency and the formation of potentially toxic impurities. This guide provides a comprehensive overview of the available scientific information regarding the thermal stability and degradation of this compound, intended for researchers, scientists, and drug development professionals.

It is important to note that as of the latest literature review, detailed public studies specifically investigating the forced thermal degradation and degradation pathways of this compound are limited. The information presented herein is based on the available product specifications and general knowledge of benzodiazepine chemistry.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability profile.

| Property | Value | Reference |

| CAS Number | 1645-32-5 | [1][2] |

| Molecular Formula | C₁₅H₁₀ClFN₂S | [1] |

| Formula Weight | 304.8 g/mol | [1] |

| Appearance | A crystalline solid | [1] |

| Purity | ≥98% | [1] |

| λmax | 303 nm | [1] |

| Solubility | DMF: 30 mg/ml, DMSO: 20 mg/ml, Ethanol: Slightly soluble, PBS (pH 7.2): 0.30 mg/ml | [1] |

Known Thermal Stability

Commercially available this compound, when stored under recommended conditions, exhibits significant stability. According to supplier specifications, the compound is stable for at least five years when stored at -20°C.[1] While this indicates excellent long-term stability under controlled, cold-storage conditions, it does not provide insight into the compound's behavior at elevated temperatures or during thermal stress events. The safety data sheet for this compound notes that thermal decomposition should be avoided, but specific temperature thresholds or degradation kinetics are not provided.[2]

Hypothetical Experimental Workflow for Thermal Stability Assessment

In the absence of specific published protocols for this compound, a standard experimental workflow for assessing the thermal stability of a pharmaceutical compound is proposed. This workflow is based on established principles of forced degradation studies as outlined in regulatory guidelines.

References

The Genesis of a Precursor: Early Research Insights into Desalkylquazepam

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research surrounding the discovery and synthesis of desalkylquazepam, a pivotal precursor in the development of triazolobenzodiazepines. While the seminal 1971 paper by Hester et al. remains a cornerstone in this field, this document synthesizes available data from analogous early methodologies to provide a comprehensive overview of the compound's origins. This compound, chemically known as 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione, has recently re-emerged as a novel psychoactive substance, underscoring the enduring relevance of understanding its fundamental chemistry.[1][2]

Physicochemical and Analytical Data

Quantitative data for this compound, including its key physical and spectral properties, are summarized below. This information is crucial for its identification and characterization in a research setting.

| Property | Value |

| Chemical Formula | C₁₅H₁₀ClFN₂S |

| Molecular Weight | 304.8 g/mol |

| CAS Number | 1645-32-5 |

| Appearance | Blue Powder[1][2] |

| UV λmax | 303 nm[3] |

| Solubility | DMF: 30 mg/ml, DMSO: 20 mg/ml, Ethanol: Slightly soluble, PBS (pH 7.2): 0.30 mg/ml[3] |

Core Synthesis Pathway

The early synthesis of this compound can be conceptualized as a two-stage process, beginning with the formation of the benzodiazepine-2-one core, followed by thionation to yield the final product.

Stage 1: Synthesis of the Benzodiazepine-2-one Precursor

Stage 2: Thionation to this compound

The conversion of the benzodiazepine-2-one to the corresponding 2-thione is a critical step. Early synthetic chemistry often employed phosphorus pentasulfide (P₄S₁₀) in a high-boiling point solvent such as pyridine or toluene for this transformation. This reaction replaces the carbonyl oxygen with a sulfur atom.

Experimental Protocols

The following protocols are representative of the synthetic methods likely employed in the early research on this compound, based on documented procedures for analogous compounds.

Protocol 1: Synthesis of 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Precursor)

-

Materials: 2-amino-5-chloro-2'-fluorobenzophenone, glycine ethyl ester hydrochloride, pyridine.

-

Procedure:

-

A mixture of 2-amino-5-chloro-2'-fluorobenzophenone and glycine ethyl ester hydrochloride is heated in pyridine.

-

The reaction mixture is refluxed for several hours to facilitate the formation of the intermediate Schiff base and subsequent cyclization.

-

After cooling, the reaction mixture is poured into water to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure benzodiazepine-2-one.

-

Protocol 2: Synthesis of this compound (Thionation)

-

Materials: 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, phosphorus pentasulfide, pyridine.

-

Procedure:

-

The benzodiazepine-2-one is dissolved in anhydrous pyridine.

-

Phosphorus pentasulfide is added portion-wise to the solution.

-

The reaction mixture is heated under reflux for several hours.

-

The solvent is removed under reduced pressure, and the residue is treated with ice water.

-

The resulting precipitate is collected, washed, and purified by recrystallization to yield this compound.[4][5]

-

Visualizing the Synthesis and Workflow

To further elucidate the processes involved in the discovery and characterization of this compound, the following diagrams illustrate the synthetic pathway and a general experimental workflow.

References

Potential Central Nervous System Effects of Desalkylquazepam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desalkylquazepam is a benzodiazepine derivative, identified both as a metabolite of the hypnotic drug Quazepam and as a novel designer benzodiazepine.[1][2] While direct and extensive pharmacological data on this compound is limited, its structural similarity to other benzodiazepines and its relationship to Quazepam allows for a scientifically-grounded extrapolation of its potential effects on the central nervous system (CNS). This document synthesizes available information on its parent compound and related metabolites to provide a comprehensive overview of its likely pharmacodynamic and pharmacokinetic properties, potential CNS effects, and the experimental methodologies required for its full characterization.

This compound is anticipated to act as a positive allosteric modulator of the GABA-A receptor, the primary mechanism of action for benzodiazepines, leading to CNS depressant effects.[1][2][3] These effects are likely to include sedative, hypnotic, anxiolytic, and anticonvulsant properties. The long half-life of N-desalkyl-2-oxoquazepam, a closely related metabolite of Quazepam, suggests that this compound may also have a prolonged duration of action.[4][5]

This guide provides a detailed examination of the anticipated pharmacology of this compound, summarizes key quantitative data from its parent compound, outlines relevant experimental protocols for its investigation, and presents signaling pathway and experimental workflow diagrams to support further research and development.

Introduction

This compound, also known as N-Desmethylquazepam, is a compound of interest in both clinical pharmacology and forensic science.[1][6] It is a known metabolite of Quazepam, a trifluoroethyl benzodiazepine used for the treatment of insomnia.[4][7] More recently, it has emerged as a novel psychoactive substance (NPS), or designer benzodiazepine.[1][2] Understanding its potential CNS effects is therefore crucial for both therapeutic development and public health.

This document serves as a technical guide for researchers, compiling the expected pharmacological profile of this compound based on the well-documented properties of its parent drug, Quazepam, and its other major active metabolite, 2-oxoquazepam.

Presumed Mechanism of Action

Like all benzodiazepines, this compound is presumed to exert its effects on the CNS by binding to a specific site on the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2][3] GABA is the primary inhibitory neurotransmitter in the brain.[3] The binding of a benzodiazepine to the GABA-A receptor does not directly activate the receptor but instead enhances the effect of GABA, a mechanism known as positive allosteric modulation.[8][9][10] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability.[3] This widespread neuronal inhibition underlies the sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties of this drug class.[11][12]

Signaling Pathway Diagram

Caption: Mechanism of this compound at the GABA-A receptor.

Pharmacokinetic Profile (Inferred from Quazepam and its Metabolites)

The pharmacokinetic properties of this compound are likely to be a significant determinant of its clinical and toxicological profile. Based on data from its parent compound, Quazepam, a long half-life is anticipated.[4][5]

Table 1: Pharmacokinetic Parameters of Quazepam and its Active Metabolites

| Parameter | Quazepam | 2-oxoquazepam | N-desalkyl-2-oxoquazepam |

| Absorption Half-Life | ~30 minutes[4] | - | - |

| Time to Peak Plasma Concentration | ~2 hours[4][13] | - | - |

| Plasma Protein Binding | >95%[4][13] | >95%[4] | >95%[4] |

| Mean Elimination Half-Life | 39 hours[4][5][13] | 39 hours[4][5][13] | 73 hours[4][5][13] |

| Metabolism | Hepatic[4][14] | - | - |

| Excretion | Urine (31%), Feces (23%)[4][5][13] | - | - |

Data is for the parent drug Quazepam and its metabolites, serving as an estimation for this compound.

Potential Central Nervous System Effects

The CNS effects of this compound are expected to be consistent with other benzodiazepines, primarily manifesting as dose-dependent depression of the central nervous system.[15][16]

-

Sedative and Hypnotic Effects: this compound is likely to induce drowsiness and promote the onset and maintenance of sleep.[7][17][18][19] The parent drug, Quazepam, is an effective hypnotic, and this property is shared by its active metabolites.[20]

-

Anxiolytic Effects: Benzodiazepines are widely used for the management of anxiety disorders.[21][22][23] this compound is expected to possess anxiolytic properties, reducing symptoms of anxiety and tension.

-

Anticonvulsant Effects: By enhancing GABAergic inhibition, this compound is likely to have anticonvulsant activity.[19]

-

Cognitive and Psychomotor Impairment: A common side effect of benzodiazepines is impairment of cognitive and psychomotor functions.[24][25][26][27][28][[“]] This can include drowsiness, dizziness, ataxia, and deficits in memory and concentration.[13][14][30] These effects are dose-related.[17]

Experimental Protocols for Characterization

To definitively characterize the CNS effects of this compound, a series of in vitro and in vivo studies would be required.

In Vitro Studies: Receptor Binding Assays

Objective: To determine the binding affinity and selectivity of this compound for different GABA-A receptor subtypes.

Methodology:

-

Membrane Preparation: Human embryonic kidney (HEK) cells expressing specific recombinant human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) are cultured and harvested. The cell membranes are isolated through centrifugation and homogenization.

-

Radioligand Binding Assay:

-

A constant concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam) is incubated with the prepared cell membranes.[31]

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

-

The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is quantified using liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The equilibrium dissociation constant (Ki) is then determined using the Cheng-Prusoff equation.

In Vivo Studies: Animal Models of CNS Effects

Objective: To evaluate the sedative, anxiolytic, and motor-impairing effects of this compound in preclinical models.[32][33][34]

Methodology:

-

Elevated Plus Maze (Anxiolytic Activity):

-

The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.

-

Rodents are administered this compound or a vehicle control.

-

Animals are placed in the center of the maze and allowed to explore for a set period.

-

The time spent in and the number of entries into the open and closed arms are recorded. An increase in the proportion of time spent in the open arms is indicative of an anxiolytic effect.

-

-

Rotarod Test (Motor Coordination and Sedation):

-

A rotating rod apparatus is used, with the speed of rotation gradually increasing.

-

Animals are trained to stay on the rotating rod.

-

Following administration of this compound or vehicle, the latency to fall from the rod is measured. A decrease in latency indicates motor impairment and/or sedation.

-

-

Locomotor Activity Test (Sedative/Hypnotic Effects):

-

Animals are placed in an open field arena equipped with infrared beams to track movement.

-

After administration of this compound or vehicle, locomotor activity (e.g., distance traveled, rearing frequency) is recorded over time. A significant reduction in locomotor activity suggests a sedative or hypnotic effect.

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for characterizing this compound.

Conclusion

While direct experimental data on this compound remains sparse, a robust understanding of its potential CNS effects can be inferred from its identity as a benzodiazepine and its role as a major, long-acting metabolite of Quazepam. It is anticipated to be a potent CNS depressant with sedative, hypnotic, and anxiolytic properties, mediated through positive allosteric modulation of the GABA-A receptor. Its likely long elimination half-life suggests a prolonged duration of action and a potential for accumulation with repeated dosing. The experimental protocols outlined in this guide provide a clear path for the definitive characterization of its pharmacological and toxicological profile. Further research into this compound is warranted to fully understand its potential clinical utility and risks, particularly in light of its emergence as a novel psychoactive substance.

References

- 1. drugsandalcohol.ie [drugsandalcohol.ie]

- 2. Monographs [cfsre.org]

- 3. benzoinfo.com [benzoinfo.com]

- 4. Quazepam Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Quazepam. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A closer look at the high affinity benzodiazepine binding site on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mapping of the benzodiazepine recognition site on GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 12. Sedative-hypnotic drug | Uses, Effects & Types | Britannica [britannica.com]

- 13. drugs.com [drugs.com]

- 14. Quazepam - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. CNS Depressants: How Do They Impact Your Health? [webmd.com]

- 16. addictioncenter.com [addictioncenter.com]

- 17. pure.psu.edu [pure.psu.edu]

- 18. pure.psu.edu [pure.psu.edu]

- 19. The sedative-hypnotic properties of quazepam, a new hypnotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quazepam - Wikipedia [en.wikipedia.org]

- 21. The benzodiazepines: anxiolytic and withdrawal effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. my.clevelandclinic.org [my.clevelandclinic.org]

- 23. Anxiolytic Medications: Types and Side Effects [webmd.com]

- 24. Comparison of the effects of quazepam and triazolam on cognitive-neuromotor performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The effects of benzodiazepines on cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Cognitive effects of long-term benzodiazepine use: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. pharmacytimes.com [pharmacytimes.com]

- 29. consensus.app [consensus.app]

- 30. accessdata.fda.gov [accessdata.fda.gov]

- 31. Preferential affinity of 3H-2-oxo-quazepam for type I benzodiazepine recognition sites in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples - PMC [pmc.ncbi.nlm.nih.gov]

- 33. acnp.org [acnp.org]

- 34. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LC-MS/MS Detection of Desalkylquazepam in Urine

Introduction

Desalkylquazepam is a metabolite of the benzodiazepine quazepam and can also be encountered as a designer benzodiazepine.[1] Its detection in urine is crucial for both clinical toxicology and forensic investigations. This document provides a detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound in human urine. The described protocol is intended for researchers, scientists, and drug development professionals.

Principle

This method employs Solid-Phase Extraction (SPE) to isolate this compound and an internal standard from the urine matrix. The extracts are then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification.

Experimental Protocols

Materials and Reagents

-

Standards: this compound and a suitable internal standard (e.g., this compound-d5). Stock solutions should be prepared in methanol.[2]

-

Reagents: Formic acid, ammonium formate, methanol, acetonitrile (all LC-MS grade). Ultrapure water. β-glucuronidase from E. coli.[2][3]

-

SPE Cartridges: Mixed-mode cation exchange (e.g., Oasis MCX) cartridges are recommended for cleaner extracts.[2]

Sample Preparation: Solid-Phase Extraction (SPE)

-

Enzymatic Hydrolysis: To 200 µL of urine sample, add 20 µL of internal standard working solution and 200 µL of β-glucuronidase solution in ammonium acetate buffer (pH 5.0). Incubate at 50 °C for 1 hour to cleave glucuronide conjugates.[2] After incubation, quench the reaction with 200 µL of 4% phosphoric acid.[2]

-

SPE Column Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid followed by 1 mL of methanol/water (20:80, v/v) to remove interfering substances.

-

Analyte Elution: Elute the this compound and internal standard with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in ethyl acetate.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase.[4]

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm particle size) is suitable for separation.[5]

-

Mobile Phase A: 0.1% Formic acid in water.[5]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]

-

Flow Rate: 0.5 mL/min.[3]

-

Injection Volume: 5 µL.

-

Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes is a good starting point and should be optimized.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization (ESI) in positive mode.[3]

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

MS Parameters: Specific transitions for this compound and its internal standard need to be optimized. Based on its molecular weight of 304.8 g/mol [1], the precursor ion [M+H]+ will be m/z 305.0.

-

Quantitative Data

The method should be validated to demonstrate its suitability for the intended purpose. The following tables summarize the expected quantitative performance parameters for the analysis of this compound.

Table 1: LC-MS/MS Parameters for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier, m/z) | Product Ion (Qualifier, m/z) | Collision Energy (eV) |

| This compound | 305.0 | To be determined | To be determined | To be determined |

| This compound-d5 (IS) | 310.0 | To be determined | - | To be determined |

Note: Product ions and collision energies require experimental optimization.

Table 2: Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99[6] |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[3][6] |

| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ)[3][6] |

| Recovery | Consistent and reproducible |

| Matrix Effect | Monitored and minimized[5] |

Table 3: Calibration and Quality Control Levels

| Sample Type | Concentration Levels (ng/mL) |

| Calibration Standards | 1, 5, 10, 50, 100, 250, 500 |

| Quality Control (QC) - Low | 3 |

| Quality Control (QC) - Medium | 75 |

| Quality control (QC) - High | 400 |

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

Caption: Workflow for this compound Detection.

References

- 1. drugsandalcohol.ie [drugsandalcohol.ie]

- 2. waters.com [waters.com]

- 3. Urine analysis of 28 designer benzodiazepines by liquid chromatography–high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Traditional and Designer Benzodiazepines in Urine through LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biotage.com [biotage.com]

- 6. mdpi.com [mdpi.com]

Application Note: Analysis of Desalkylquazepam using Gas Chromatography-Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the qualitative and quantitative analysis of Desalkylquazepam, a novel designer benzodiazepine, in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The method involves solid-phase extraction, derivatization, and subsequent analysis by GC-MS. This application note is intended to serve as a comprehensive guide for researchers in forensic toxicology, clinical chemistry, and pharmaceutical analysis.

Introduction

This compound is a novel designer benzodiazepine that has recently emerged on the illicit drug market.[1][2] Structurally similar to other benzodiazepines, it is crucial to have reliable analytical methods for its detection and quantification in biological samples for forensic and clinical purposes.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of benzodiazepines due to its high sensitivity and specificity.[3][4] This application note details a comprehensive protocol for the analysis of this compound, from sample preparation to data analysis.

Principle

The method described herein involves the extraction of this compound from a biological matrix, typically urine or blood, using solid-phase extraction (SPE). Due to the polar nature of many benzodiazepines and their metabolites, a derivatization step is often necessary to increase their volatility and thermal stability for GC-MS analysis.[5] In this protocol, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is used to form a tert-butyldimethylsilyl (TBDMS) derivative of this compound. The derivatized sample is then injected into the GC-MS system, where the compound is separated from other matrix components and subsequently identified and quantified based on its retention time and mass spectrum.

Experimental Protocol

Materials and Reagents

-

Solvents: Methanol, Acetonitrile, Ethyl Acetate (HPLC grade)

-

Reagents: Ammonium hydroxide, Acetic acid, Distilled water

-

Derivatizing Agent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS)

-

Internal Standard (IS): A deuterated analog of a similar benzodiazepine (e.g., Diazepam-d5)

-

Solid-Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange cartridges

-

Equipment: Centrifuge, vortex mixer, nitrogen evaporator, GC-MS system

Sample Preparation (Solid-Phase Extraction)

-

Sample Pre-treatment: To 1 mL of urine or blood sample, add 10 µL of the internal standard solution. For urine samples, adjust the pH to ~6.0 with acetic acid. For blood samples, precipitate proteins by adding 2 mL of acetonitrile, vortex, and centrifuge. Use the supernatant for extraction.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of distilled water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of distilled water, followed by 3 mL of 20% methanol in water.

-

Elution: Elute the analyte with 3 mL of a freshly prepared solution of ethyl acetate containing 2% ammonium hydroxide.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

-

To the dried extract, add 50 µL of MTBSTFA with 1% TBDMCS.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool the vial to room temperature before GC-MS analysis.

GC-MS Instrumental Parameters

A typical GC-MS system, such as an Agilent 5975 Series GC/MSD System, can be used.[6] The following parameters are recommended as a starting point for method development:

| Parameter | Setting |

| GC System | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977A or equivalent |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Volume | 1 µL |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temp 150°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min |

| Transfer Line Temp | 290°C |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |

Data Presentation

Method Validation Parameters (Representative Data)

The following table summarizes the expected performance characteristics of a validated GC-MS method for this compound. These values are representative and should be determined experimentally during method validation.

| Parameter | Expected Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 1-5 ng/mL |

| Limit of Quantitation (LOQ) | 5-10 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (%Recovery) | 85-115% |

Mass Spectral Data

The mass spectrum of the TBDMS derivative of this compound would be expected to show characteristic fragments. The exact mass spectrum should be confirmed by analyzing a certified reference standard.

| Ion Type | Expected m/z | Description |

| Molecular Ion [M] | 376 | TBDMS derivative |

| [M-57] | 319 | Loss of tert-butyl group |

| Other Fragments | To be determined | Characteristic fragments of the benzodiazepine ring structure |

Visualizations

Experimental Workflow

References

Application Note and Protocol: Preparation of Desalkylquazepam Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive protocol for the preparation, purification, and characterization of a Desalkylquazepam reference standard. This compound (7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione) is a key precursor in the synthesis of certain triazolobenzodiazepines and is also encountered as a designer benzodiazepine.[1][2][3][4] The availability of a well-characterized reference standard is crucial for the accurate identification, quantification, and quality control of this compound in various analytical applications, including forensic analysis, pharmaceutical research, and drug development.[5]

A chemical reference standard is a highly purified and well-characterized substance used as a benchmark for analytical measurements.[5] The protocol outlined below describes a systematic approach to purify crude this compound and subsequently certify it as a reference standard with a purity of ≥98%.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for handling, storage, and the development of analytical methods.

Table 1: Physicochemical Data of this compound

| Parameter | Value | Reference |

| Chemical Name | 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione | [1] |

| Synonyms | N-Desalkylquazepam, N-Desmethylquazepam | [2] |

| CAS Number | 1645-32-5 | [1][2] |

| Molecular Formula | C₁₅H₁₀ClFN₂S | [1][2] |

| Formula Weight | 304.8 g/mol | [1][2] |

| Appearance | Crystalline solid | [1] |

| Solubility | DMF: 30 mg/mL; DMSO: 20 mg/mL; Ethanol: Slightly soluble; PBS (pH 7.2): 0.30 mg/mL | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 5 years (when stored at -20°C) | [1] |

Experimental Protocols

The preparation of a this compound reference standard involves a multi-step process, including purification of the crude material followed by comprehensive characterization to confirm its identity, purity, and potency.

Purification of Crude this compound

The following protocol describes the purification of synthesized crude this compound to achieve the high purity required for a reference standard.

3.1.1 Materials and Equipment

-

Crude this compound

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Hexane (HPLC grade)

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a UV detector

-

C18 reverse-phase preparative HPLC column (e.g., 250 x 21.2 mm, 5 µm)

-

Rotary evaporator

-

Lyophilizer (Freeze-dryer)

-

Glassware: Erlenmeyer flasks, beakers, round-bottom flasks

-

Filtration apparatus

3.1.2 Preparative HPLC Purification Protocol

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane.

-

HPLC Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient from 60% B to 95% B over 30 minutes.

-

Flow Rate: 20 mL/min

-

Detection: UV at 303 nm[1]

-

Injection Volume: Dependent on the concentration of the crude sample and the capacity of the column.

-

-

Fraction Collection: Collect the fractions corresponding to the main peak of this compound.

-

Solvent Removal: Combine the collected fractions and remove the acetonitrile using a rotary evaporator at a temperature not exceeding 40°C.

-

Lyophilization: Freeze the remaining aqueous solution (e.g., in a dry ice/acetone bath) and lyophilize to obtain the purified this compound as a solid.

Characterization and Certification of the Reference Standard

The purified this compound must be thoroughly characterized to confirm its identity and to assign a purity value.

3.2.1 Identity Confirmation

-

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Procedure: Dissolve a small amount of the purified material in methanol and infuse into the mass spectrometer.

-

Expected Result: A prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 305.0310.[2]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Technique: ¹H NMR and ¹³C NMR.

-

Procedure: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Expected Result: The obtained spectra should be consistent with the chemical structure of this compound.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Technique: Attenuated Total Reflectance (ATR)-FTIR.

-

Procedure: Place a small amount of the solid sample directly on the ATR crystal and acquire the spectrum.

-

Expected Result: The IR spectrum should show characteristic absorption bands corresponding to the functional groups present in the molecule.

-

3.2.2 Purity Assessment

A mass balance approach is recommended for the accurate assignment of purity. This involves the determination of organic impurities, water content, residual solvents, and non-combustible impurities.

-

Chromatographic Purity by HPLC-UV:

-

Technique: High-Performance Liquid Chromatography with UV detection.

-

Procedure: Develop and validate a stability-indicating HPLC method.

-

Column: C18 reverse-phase analytical column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium formate).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 303 nm.

-

-

Calculation: Determine the area percentage of the main peak relative to the total peak area.

-

-

Water Content by Karl Fischer Titration:

-

Technique: Coulometric or Volumetric Karl Fischer Titration.

-

Procedure: Accurately weigh a portion of the reference standard and titrate with a standardized Karl Fischer reagent.

-

Expected Result: The water content should be determined as a weight percentage.

-

-

Residual Solvents by Headspace Gas Chromatography-Flame Ionization Detection (HS-GC-FID):

-

Technique: HS-GC-FID.

-

Procedure: Dissolve a weighed amount of the standard in a suitable solvent (e.g., DMSO) in a headspace vial and analyze according to USP <467> or equivalent methods.

-

Expected Result: The content of any residual solvents from the purification process should be quantified.

-

-

Non-Combustible Impurities (Residue on Ignition):

-

Technique: Thermogravimetric Analysis (TGA) or a classical residue on ignition test.

-

Procedure: Heat a weighed sample to a high temperature (e.g., 600°C) and measure the weight of the remaining residue.

-

Expected Result: The percentage of non-combustible impurities should be determined.

-

-

Elemental Analysis (CHN):

-

Technique: Combustion analysis.

-

Procedure: Submit a sample for carbon, hydrogen, and nitrogen analysis.

-

Expected Result: The experimentally determined percentages of C, H, and N should be in close agreement with the theoretical values for the molecular formula C₁₅H₁₀ClFN₂S.

-

3.2.3 Purity Assignment

The purity of the this compound reference standard is calculated using the mass balance equation:

Purity (%) = (100 - % Organic Impurities) x (1 - (% Water + % Residual Solvents + % Non-Combustible Impurities)/100)

Data Presentation

The following table summarizes the expected analytical data for a certified this compound reference standard.

Table 2: Certificate of Analysis Data for this compound Reference Standard

| Test | Method | Specification | Result |

| Appearance | Visual Inspection | Crystalline solid | Conforms |

| Identity | |||

| ¹H NMR | 400 MHz, DMSO-d₆ | Conforms to structure | Conforms |

| Mass Spectrometry | ESI-MS | [M+H]⁺ = 305.0310 ± 0.0010 | 305.0308 |

| FTIR | ATR | Conforms to reference spectrum | Conforms |

| Purity | |||

| Chromatographic Purity | HPLC-UV (303 nm) | ≥ 99.5% | 99.8% |

| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.1% |

| Residual Solvents | HS-GC-FID | Dichloromethane ≤ 600 ppm | < 50 ppm |

| Residue on Ignition | TGA | ≤ 0.1% | < 0.05% |

| Assigned Purity | Mass Balance | Report Value | 99.6% |

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the preparation and certification of the this compound reference standard.

Caption: Workflow for this compound reference standard preparation.

Conclusion

The protocol described in this application note provides a robust framework for the purification and comprehensive characterization of this compound to generate a high-purity reference standard. Adherence to this protocol, including the use of orthogonal analytical techniques for identity and purity assessment, will ensure the production of a reliable and well-documented reference material suitable for demanding research, forensic, and quality control applications.

References

Application Notes and Protocols for In Vivo Experimental Design of Desalkylquazepam Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desalkylquazepam is a novel designer benzodiazepine with a structural resemblance to other benzodiazepines known to act on the GABAA receptor, producing central nervous system (CNS) depressant effects.[1][2][3][4] As a positive allosteric modulator of the GABAA receptor, this compound is anticipated to enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[5][6][7][8] This potentiation of GABAergic neurotransmission leads to a hyperpolarization of neurons, reducing their excitability.[8] Currently, there is a lack of published pharmacological and pharmacokinetic data for this compound, necessitating comprehensive in vivo studies to characterize its profile.[1][2][3][4]

These application notes provide a detailed framework for the in vivo experimental design of this compound studies in rodent models. The protocols outlined below are intended to guide researchers in evaluating the anxiolytic, sedative, and motor coordination effects, as well as the pharmacokinetic and safety profile of this novel compound.

GABAA Receptor Signaling Pathway

Benzodiazepines, including this compound, exert their effects by binding to a specific site on the GABAA receptor, distinct from the GABA binding site. This binding event allosterically modulates the receptor, increasing the affinity of GABA for its binding site.[9] The subsequent increase in the frequency of chloride channel opening leads to an influx of chloride ions (Cl-), hyperpolarizing the postsynaptic neuron and making it less likely to fire an action potential.[7][8] This enhanced inhibitory signaling underlies the anxiolytic, sedative, hypnotic, and anticonvulsant properties of this drug class.

Experimental Workflow

A logical progression of in vivo studies is crucial for a thorough characterization of this compound. The following workflow is recommended:

Pharmacokinetic Studies

Objective

To determine the pharmacokinetic profile of this compound in a rodent model (e.g., Sprague-Dawley rats) following intravenous (IV) and oral (PO) administration.

Protocol

-

Animal Model: Male Sprague-Dawley rats (n=3-4 per time point).

-

Dose Formulation: this compound dissolved in a vehicle such as 10% DMSO, 40% PEG300, and 50% saline.

-

Dose Administration:

-

IV: Single bolus injection via the tail vein (e.g., 1 mg/kg).

-

PO: Oral gavage (e.g., 5 mg/kg).

-

-

Blood Sampling:

-

Collect blood samples (approx. 0.2 mL) from the jugular vein at pre-dose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

-

Centrifuge to separate plasma and store at -80°C until analysis.

-

-

Bioanalysis:

-

Quantify this compound concentrations in plasma samples using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

-

-

Data Analysis:

-

Calculate pharmacokinetic parameters including Clearance (CL), Volume of distribution (Vd), half-life (t½), Cmax, Tmax, and oral bioavailability (F%) using non-compartmental analysis software (e.g., Phoenix WinNonlin).

-

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) |

| Cmax (ng/mL) | ||

| Tmax (h) | ||

| AUC(0-t) (ngh/mL) | ||

| AUC(0-inf) (ngh/mL) | ||

| t½ (h) | ||

| CL (mL/min/kg) | ||